

Detailed chemical structure and properties of Rehmannioside C

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Compound of Interest

Compound Name: *Rehmannioside C*

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Rehmannioside C: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside C is an iridoid glucoside isolated from the roots of *Rehmannia glutinosa* (Gaertn.) DC., a perennial herb widely used in traditional medicine. As a member of the iridoid class of compounds, **Rehmannioside C** is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of **Rehmannioside C**, along with relevant experimental methodologies.

Chemical Structure and Properties

Rehmannioside C is a complex glycoside with the molecular formula $C_{21}H_{34}O_{14}$ and a molecular weight of 510.49 g/mol ^[1] Its structure consists of an iridoid aglycone core linked to two glucose units.

Chemical Structure:

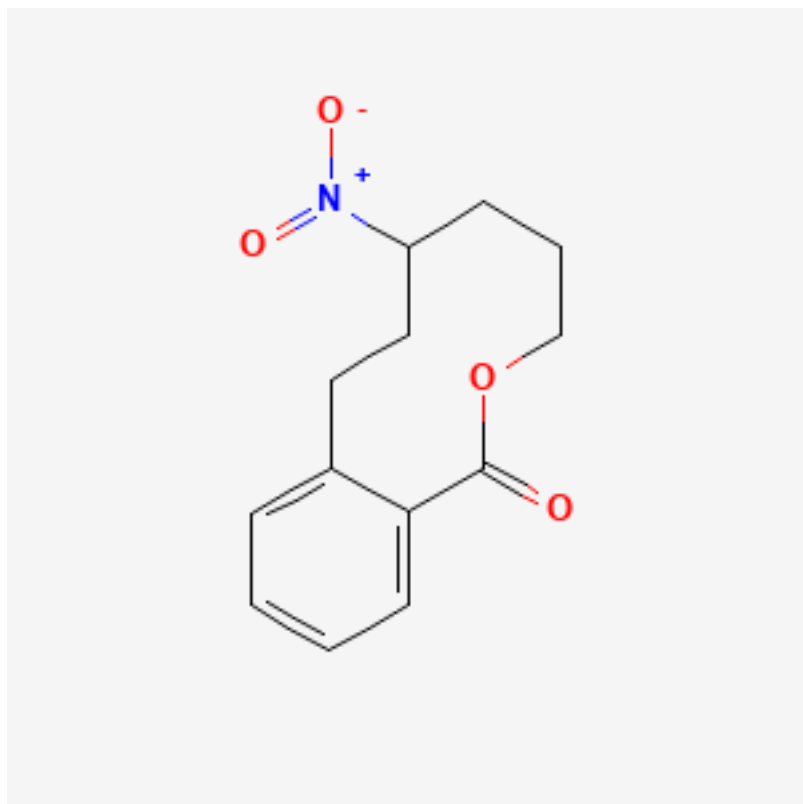


Figure 1: 2D Chemical Structure of **Rehmannioside C**.

Physicochemical Properties:

A comprehensive summary of the known physicochemical properties of **Rehmannioside C** is presented in the table below. It is important to note that detailed experimental data for some properties, such as melting and boiling points, are not readily available in the current literature.

Property	Value	Source
Molecular Formula	C ₂₁ H ₃₄ O ₁₄	[1]
Molecular Weight	510.49 g/mol	[1]
Appearance	Solid	[1]
Solubility	DMSO, Pyridine, Methanol, Ethanol	[2]
Storage	Powder: 2-8°C for up to 24 months. Solutions: -20°C for up to two weeks.	[2]

Spectroscopic Data

The structural elucidation of **Rehmannioside C** has been primarily achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While complete, raw spectral data is not consistently published, analysis of related compounds and general characteristics of iridoid glycosides provide insight into its spectral features.

Mass Spectrometry (MS):

High-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) is a common method for the analysis of **Rehmannioside C**.^[2] In negative ionization mode, **Rehmannioside C** can be identified and its fragmentation patterns analyzed.^[2] The mass spectrometry of iridoid glycosides typically involves the neutral loss of the sugar moieties and characteristic fragmentation of the aglycone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Detailed ¹H and ¹³C NMR data are essential for the unambiguous structural confirmation of **Rehmannioside C**. While a specific, publicly available spectrum for **Rehmannioside C** is not provided in the search results, the general chemical shift ranges for iridoid glycosides are well-established.

Biological Activities and Signaling Pathways

Preliminary research suggests that **Rehmannioside C** possesses anti-inflammatory and hepatoprotective properties.^[3] These activities are thought to be mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Rehmannioside C is suggested to exert anti-inflammatory effects by inhibiting the activation of macrophages and subsequently reducing the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).^[3] This is potentially achieved through the blockage of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.^[3]

Hepatoprotective Effects

The hepatoprotective activity of **Rehmannioside C** is linked to its ability to reduce levels of oxidative stress markers in the liver and prevent the release of tumor necrosis factor-alpha (TNF- α).^[3] Furthermore, it may elevate the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which help neutralize free radicals and protect hepatocytes from oxidative damage.^[3]

PI3K/Akt Signaling Pathway

Studies on the extracts of *Rehmanniae Radix Praeparata*, from which **Rehmannioside C** is isolated, indicate the involvement of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway in its therapeutic effects.^[4] While direct evidence for **Rehmannioside C** is pending, it is plausible that it may also modulate this critical pathway involved in cell survival, growth, and proliferation.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of **Rehmannioside C** are crucial for reproducible research. The following sections outline general methodologies based on standard practices for natural product chemistry and pharmacology.

Isolation and Purification of Rehmannioside C

A general workflow for the isolation and purification of **Rehmannioside C** from the roots of *Rehmannia glutinosa* is depicted below. This multi-step process typically involves extraction followed by various chromatographic techniques to achieve a high degree of purity.

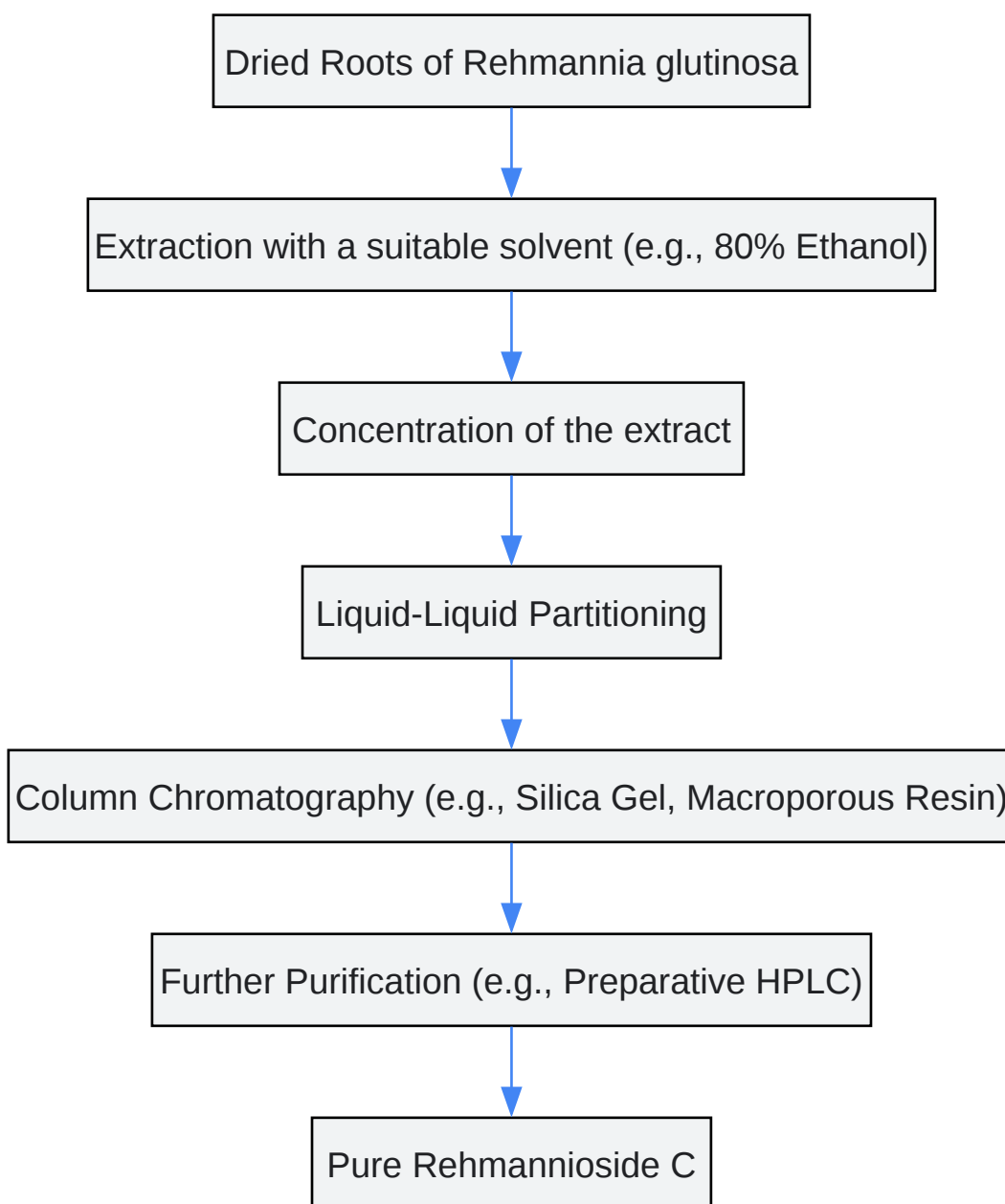


Figure 2: General Workflow for Isolation and Purification of Rehmannioside C

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Figure 2: General Workflow for Isolation and Purification of **Rehmannioside C**

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This protocol describes a common method to assess the anti-inflammatory potential of **Rehmannioside C** by measuring its effect on nitric oxide production in lipopolysaccharide

(LPS)-stimulated macrophages.

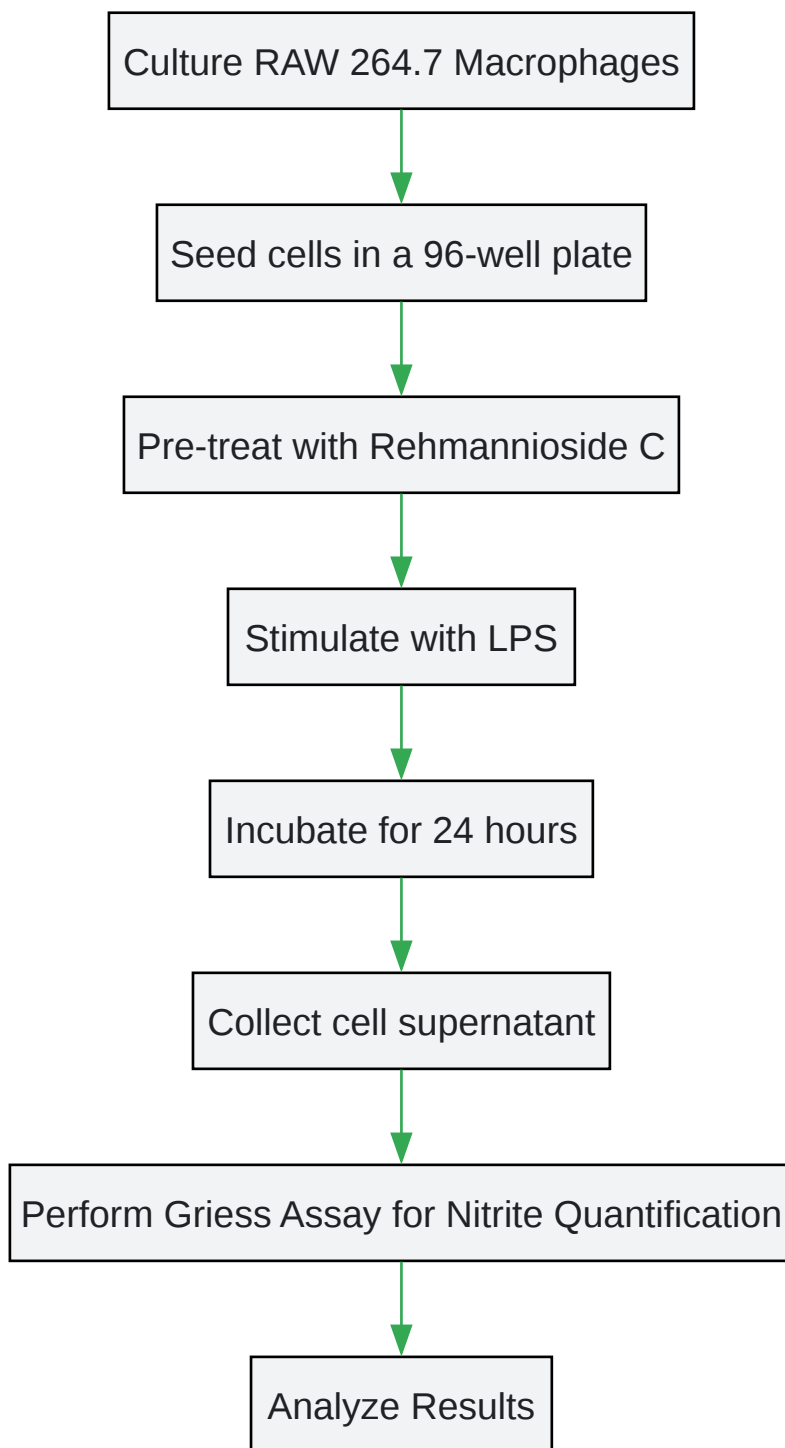


Figure 3: Workflow for In Vitro NO Production Assay

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Figure 3: Workflow for In Vitro NO Production Assay

Signaling Pathway Analysis: Western Blot for NF- κ B Activation

To investigate the effect of **Rehmannioside C** on the NF- κ B signaling pathway, Western blotting can be employed to measure the levels of key proteins involved in this cascade.

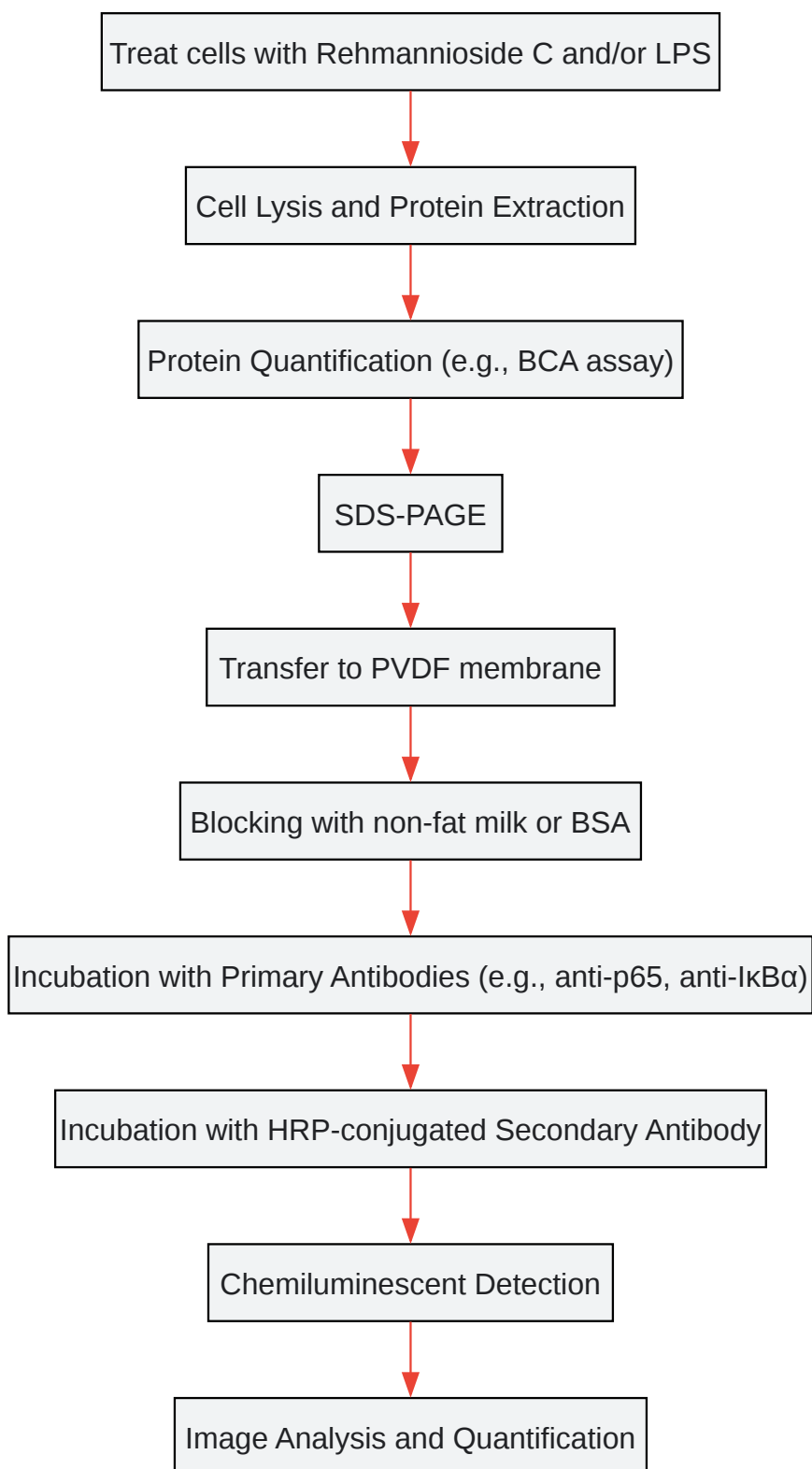


Figure 4: Western Blot Protocol for NF-κB Pathway

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Figure 4: Western Blot Protocol for NF-κB Pathway

Conclusion

Rehmannioside C is a promising natural product with potential anti-inflammatory and hepatoprotective activities. While preliminary studies have shed light on its possible mechanisms of action involving the NF- κ B, MAPK, and PI3K/Akt signaling pathways, further in-depth research is required. Specifically, detailed spectroscopic characterization, comprehensive physicochemical property determination, and robust preclinical studies with well-defined experimental protocols are necessary to fully elucidate its therapeutic potential and pave the way for its development as a novel therapeutic agent.

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